2-chloro-1H-pyrrolo[2,3-d]pyrimidine
Description
Significance of Fused Pyrimidine (B1678525) Systems in Heterocyclic Chemistry
Fused pyrimidine systems, which consist of a pyrimidine ring fused to another heterocyclic ring, are of paramount importance in heterocyclic chemistry. derpharmachemica.comresearchgate.net The pyrimidine ring itself, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil found in nucleic acids. numberanalytics.com When fused with other ring systems like pyrrole (B145914), furan, or thiophene, the resulting bicyclic structures exhibit a broad spectrum of biological and pharmacological activities. derpharmachemica.comresearchgate.net
The fusion of a pyrimidine moiety with different heterocyclic scaffolds can lead to hybrid molecules with enhanced activity. derpharmachemica.comresearchgate.net These fused systems are integral to the structure of various natural products, such as alkaloids and vitamins like riboflavin and folic acid, as well as a multitude of synthetic drugs. derpharmachemica.comnih.gov The diverse applications of fused pyrimidines in medicinal chemistry stem from their proven efficacy as antibacterial, anti-inflammatory, antiviral, and anticancer agents. researchgate.netnih.govtandfonline.com Their structural versatility allows for extensive chemical modification, enabling the development of targeted therapeutic agents. numberanalytics.com The continued exploration of fused pyrimidine chemistry is a vibrant area of research, promising the discovery of novel compounds with significant practical utility. derpharmachemica.com
2-Chloro-1H-pyrrolo[2,3-d]pyrimidine as a Key Synthetic Intermediate
Within the family of pyrrolo[2,3-d]pyrimidines, this compound stands out as a critical synthetic intermediate. This compound is a fused bicyclic heterocycle composed of a pyrrole ring fused to a pyrimidine ring, with a chlorine atom at the 2-position. nih.gov The presence of the chlorine atom at this specific position is pivotal, as it enhances the electrophilic reactivity of the scaffold, allowing for selective chemical modifications.
This reactivity makes this compound a valuable precursor in the synthesis of a wide array of more complex molecules, particularly those with applications in medicinal chemistry. google.com It is frequently employed in the development of potential antiviral and anticancer agents. For instance, it has been used as a starting material for the synthesis of Janus Kinase 3 (JAK3) inhibitors, which are investigated for the treatment of immunological disorders like rheumatoid arthritis and psoriasis. google.com The strategic placement of the chloro group facilitates various coupling reactions, enabling the introduction of different functional groups to build a library of derivatives for biological screening. nih.govbenthamdirect.com
Structural Analogy and Bioisosteric Relationships with Purine (B94841) and Nucleoside Analogues
The pyrrolo[2,3-d]pyrimidine core is often referred to as 7-deazapurine, which highlights its close structural relationship to the purine ring system. mdpi.commdpi.com This relationship is an example of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties, often resulting in similar biological activity. estranky.sk The pyrrolo[2,3-d]pyrimidine nucleus is considered a bioisostere of adenine, a purine base that is a fundamental component of adenosine triphosphate (ATP) and nucleic acids. nih.govmdpi.com
This structural mimicry is a key reason for the pharmacological importance of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Many of these compounds function as inhibitors of enzymes that utilize ATP, such as kinases. nih.gov By competing with ATP for the binding site on these enzymes, they can modulate cellular signaling pathways. nih.gov This bioisosteric relationship has been successfully exploited in drug design to create potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in cancer progression. nih.gov The design of such purine isosteres continues to be a fruitful strategy in the development of novel therapeutic agents. nih.gov
Research Findings on Pyrrolo[2,3-d]pyrimidine Derivatives
Detailed research has led to the development of numerous pyrrolo[2,3-d]pyrimidine derivatives with significant inhibitory activity against various biological targets. The tables below summarize key findings for different classes of these compounds.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, HER2 | Compound 5k showed IC50 values comparable to the established TKI, sunitinib (B231), suggesting potential as a multi-targeted kinase inhibitor. | |
| Pyrrolo[2,3-d]pyrimidine-Derived Inhibitors | LRRK2 G2019S | Compound 18 demonstrated a cKi of 0.7 nM. Compound 32 showed a cKi of 2 nM. | acs.org |
| Pyrrolo[2,3-d]pyrimidine Derivatives | RET-wt, RET V804M | Lead compound 59 exhibited low nanomolar potency against both wild-type and mutant RET kinase. | nih.gov |
Table 2: Antiproliferative and Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Cell Line / Organism | Activity (IC50 / MIC) | Reference |
|---|---|---|---|
| Tricyclic Pyrrolo[2,3-d]pyrimidines | HT-29 (Colon Cancer) | Compound 8f : IC50 = 4.55 ± 0.23 µM; Compound 8g : IC50 = 4.01 ± 0.20 µM | mdpi.com |
| Mono-Pyrrolo[2,3-d]pyrimidine | CFPAC-1 (Pancreatic Cancer) | Monomer 5f had a pronounced growth-inhibitory effect with an IC50 of 0.79 µM. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | Compounds 3b, 3c, 7e exhibited the best activity with a MIC of 0.31 mg/mL. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CN=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=CN=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
De Novo Synthetic Routes to Pyrrolo[2,3-d]pyrimidine Core Structures
The construction of the pyrrolo[2,3-d]pyrimidine skeleton, also known as 7-deazapurine, is the initial and critical phase in the synthesis of its derivatives. These methods assemble the fused bicyclic system from simpler, more readily available starting materials.
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrrolo[2,3-d]pyrimidine core. These reactions typically involve the formation of the fused ring system through the reaction of a pyrimidine (B1678525) derivative bearing reactive functional groups with a partner that provides the necessary atoms to form the pyrrole (B145914) ring. A common strategy employs 6-aminopyrimidines as the starting material. For instance, cascade annulation reactions of 6-amino-1,3-dimethyluracil with compounds like aurones, promoted by an iodine/DMSO system, have been developed to produce highly substituted pyrrolo[2,3-d]pyrimidines. nih.gov This process involves a sequence of reactions including Michael addition, iodination, intramolecular nucleophilic substitution, and ring-opening in a one-pot process, demonstrating high atom economy and yielding natural product analogues. nih.gov
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecular frameworks like polyfunctionalized pyrrolo[2,3-d]pyrimidines in a single step. researchgate.net These reactions offer significant advantages, including operational simplicity, reduced waste, and high atom economy. A notable example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This condensation, often catalyzed by agents like tetra-n-butylammonium bromide (TBAB) in a green solvent such as ethanol (B145695), proceeds under mild conditions to afford a variety of substituted pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mxresearchgate.net
Table 1: Examples of Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives scielo.org.mx
| Arylglyoxal (Ar-COCHO) | Barbituric Acid Derivative | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylglyoxal | Barbituric Acid | TBAB (5 mol%) | Ethanol | 90% |
| 4-Methylphenylglyoxal | Barbituric Acid | TBAB (5 mol%) | Ethanol | 92% |
| 4-Chlorophenylglyoxal | Barbituric Acid | TBAB (5 mol%) | Ethanol | 95% |
| 4-Nitrophenylglyoxal | Thiobarbituric Acid | TBAB (5 mol%) | Ethanol | 85% |
Targeted Synthesis of 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine
The direct synthesis of this compound involves specific chlorination techniques or multi-step pathways designed for precise regiochemical control.
A primary route to introduce a chlorine atom at the 2-position involves the chlorination of a precursor molecule, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This transformation is commonly achieved by heating the diol with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), which converts both hydroxyl groups into chlorides, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. google.com Similarly, phenylphosphonic dichloride (PhPOCl₂) can be used for this type of conversion. nih.gov
To obtain the desired this compound, a subsequent selective dechlorination at the 4-position is necessary. An alternative pathway involves starting with a pre-functionalized pyrimidine ring. For example, a synthetic route starting from 5-bromo-2,4-dichloropyrimidine has been reported to produce a 2-chloro-7-substituted-pyrrolo[2,3-d]pyrimidine derivative, where the chlorine at the 2-position is carried through from the starting material. researchgate.net
Achieving regioselectivity is crucial to ensure the chlorine atom is placed exclusively at the 2-position, avoiding the formation of other isomers like the 4-chloro or 6-chloro derivatives. A key strategy for isomer control is the selective removal of a chlorine atom from a dichlorinated intermediate. For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be selectively dechlorinated at the C4 position. google.com This process often involves protecting the pyrrole nitrogen, for example with a di-tert-butyl dicarbonate (Boc) group, followed by catalytic hydrogenation under atmospheric pressure, which preferentially removes the more reactive 4-chloro substituent. google.com A final deprotection step then yields the target this compound. google.com This multi-step approach provides excellent control over the final product's isomeric purity.
Table 2: Regioselective Synthesis of this compound google.com
| Step | Starting Material | Reagents/Conditions | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Di-tert-butyl dicarbonate, DMAP | 7-Boc-2,4-dichloro-pyrrolo[2,3-d]pyrimidine | Protection of pyrrole nitrogen |
| 2 | 7-Boc-2,4-dichloro-pyrrolo[2,3-d]pyrimidine | H₂, Catalyst (e.g., Pd/C) | 7-Boc-2-chloro-pyrrolo[2,3-d]pyrimidine | Selective dechlorination at C4 |
| 3 | 7-Boc-2-chloro-pyrrolo[2,3-d]pyrimidine | Acid or thermal conditions | This compound | Removal of Boc protecting group |
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in For the synthesis of the pyrrolo[2,3-d]pyrimidine core, green approaches include using water as an eco-friendly solvent, employing reusable catalysts like β-cyclodextrin, or utilizing energy-efficient methods such as microwave irradiation. rsc.orgrsc.org Ionic liquids have also been explored as green catalysts and solvents. rsc.org
In the context of the targeted synthesis of this compound, green principles can be applied to several steps. The selective catalytic hydrogenation used for dechlorination is inherently a green method due to its high atom economy. google.com Furthermore, planning synthetic routes that reduce the number of steps, such as one-pot methodologies, and using less hazardous reagents for chlorination where possible, contribute to a more sustainable process. The use of phase transfer catalysts has also been investigated to improve the efficiency of bond formation in related pyrimidine syntheses under environmentally benign conditions.
Advanced Strategies for Scaffold Elaboration
Further functionalization and diversification of the this compound scaffold are crucial for developing new chemical entities with tailored biological activities. This often involves the strategic use of protecting groups and the introduction of chirality in a controlled manner.
Protection and Deprotection Strategies for the Pyrrole Nitrogen (N-7)
The N-7 nitrogen of the pyrrole ring in pyrrolo[2,3-d]pyrimidines often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Tosyl (Ts) Group:
The tosyl group is a commonly employed protecting group for the N-7 position. The synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of various derivatives. The protection can be achieved by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base.
A detailed synthetic procedure involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane at room temperature. To this solution, triethylamine and 4-dimethylaminopyridine are added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in dichloromethane at 0 °C. The reaction mixture is then stirred at room temperature to complete the reaction. The product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can be isolated in high yield after aqueous workup and purification chemicalbook.com.
Deprotection of the tosyl group can be accomplished under basic conditions. For instance, in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives, the tosyl group is removed as part of the final steps of the synthetic sequence google.com.
| Protecting Group | Protection Reagents and Conditions | Deprotection Conditions |
| Tosyl (Ts) | p-Toluenesulfonyl chloride, triethylamine, 4-dimethylaminopyridine, dichloromethane, 0 °C to room temperature. chemicalbook.com | Basic conditions (e.g., hydrolysis). google.com |
| SEM | Sodium hydride, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl), anhydrous DMF, 0 °C to room temperature. chemicalbook.com | Acidic conditions or fluoride ion sources. |
2-(Trimethylsilyl)ethoxymethyl (SEM) Group:
The SEM group is another valuable protecting group for the N-7 position, offering stability under a range of conditions and selective removal. The protection of 4-chloropyrrolo[2,3-d]pyrimidine with a SEM group has been described in detail.
The synthesis of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves the treatment of 4-chloropyrrolo[2,3-d]pyrimidine with sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C. Following the deprotonation, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added slowly, and the reaction is allowed to warm to room temperature and stirred overnight. The SEM-protected product is obtained in excellent yield after an aqueous workup and chromatographic purification chemicalbook.com.
The removal of the SEM group is typically achieved under acidic conditions or by using a fluoride ion source, which allows for orthogonal deprotection strategies in the presence of other protecting groups.
Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
The introduction of stereocenters into the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest as it allows for the exploration of three-dimensional chemical space, which can lead to improved potency and selectivity for biological targets. While the direct asymmetric synthesis on the pyrrolo[2,3-d]pyrimidine core is an emerging area, a common strategy involves the use of chiral building blocks.
One approach to synthesizing chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of a chloropyrrolopyrimidine with a commercially available chiral amine. For instance, 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile has been synthesized using this methodology google.com. In this case, the chirality is introduced through the piperidine (B6355638) derivative, which is already enantiomerically pure.
The coupling reaction is typically carried out by heating the activated pyrrolo[2,3-d]pyrimidine with the chiral amine in the presence of a base, such as potassium or sodium carbonate, in a polar solvent like water, acetonitrile, or dimethyl sulfoxide (DMSO) google.com. This method relies on the availability of the desired chiral amines in enantiomerically pure form.
Further advancements in this area are focused on the development of catalytic asymmetric methods that can directly introduce chirality onto the pyrrolo[2,3-d]pyrimidine scaffold, offering a more flexible and efficient approach to a wider range of chiral derivatives.
Reactivity and Functionalization of 2 Chloro 1h Pyrrolo 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution Reactions at the 2-Position
The chlorine atom at the 2-position of the pyrrolo[2,3-d]pyrimidine core is an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the direct displacement of the chloride by various nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. ntnu.no Aromaticity is subsequently restored upon the expulsion of the chloride ion. ntnu.no
The substitution of the 2-chloro group with nitrogen nucleophiles is a fundamental method for synthesizing 2-amino-1H-pyrrolo[2,3-d]pyrimidine derivatives. This transformation can be achieved by reacting the substrate with primary or secondary amines. The reaction conditions can vary, often involving thermal activation or catalysis by acid or base to facilitate the substitution.
Acid-catalyzed aminations, for example, can be performed in various solvents, including water, which can enhance reaction rates compared to organic solvents like ethanol (B145695) or DMF. nih.gov In such cases, a small amount of acid, such as hydrochloric acid, is used to promote the reaction, though care must be taken to minimize competing hydrolysis of the chloro-substituent. nih.gov The reaction is generally effective with a range of anilines, although steric hindrance from ortho-substituents or very low basicity (pKa < 1) of the aniline (B41778) can reduce reactivity. nih.gov Alternatively, reactions can be carried out under basic or neutral thermal conditions, typically requiring an excess of the amine or a non-nucleophilic base to neutralize the HCl generated during the reaction. nih.gov
Table 1: Representative Conditions for SNAr Amination Reactions
| Amine Nucleophile | Catalyst/Base | Solvent | Temperature | Product Type |
| Primary/Secondary Aliphatic Amine | K₂CO₃ or excess amine | Dioxane or NMP | 80-120 °C | 2-Alkylamino-pyrrolopyrimidine |
| Aniline | 0.1 eq. HCl | Water | 100 °C | 2-Anilino-pyrrolopyrimidine |
| Benzylamine | Et₃N (Triethylamine) | Acetonitrile | Reflux | 2-Benzylamino-pyrrolopyrimidine |
| Morpholine (B109124) | None (thermal) | Neat or DMSO | 100-150 °C | 2-Morpholinyl-pyrrolopyrimidine |
Beyond amination, the 2-chloro position can be functionalized with other nucleophiles, although these reactions are less commonly documented in the literature compared to amination and cross-coupling. The same SNAr mechanism applies.
Oxygen Nucleophiles: Reaction with oxygen-based nucleophiles such as sodium hydroxide (B78521) or alkoxides (e.g., sodium methoxide) can lead to the formation of 2-hydroxy or 2-alkoxy-1H-pyrrolo[2,3-d]pyrimidines, respectively. Hydrolysis to the 2-hydroxy derivative is a known side reaction during aminations conducted in aqueous media. nih.gov
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols or sodium thiophenoxide, are generally potent nucleophiles and can be used to displace the chloride, yielding 2-thioether derivatives. These reactions are typically performed in the presence of a base like sodium hydride or potassium carbonate to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine. These methods offer broad functional group tolerance and often proceed under milder conditions than traditional SNAr reactions. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the chloro-pyrrolopyrimidine to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
The Suzuki-Miyaura coupling is a widely utilized reaction for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or its ester) with an organic halide. libretexts.org In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 2-position. The reaction requires a palladium catalyst, often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ that is reduced in situ, along with a phosphine (B1218219) ligand and a base. nih.govnih.gov Common bases include sodium carbonate, potassium carbonate, or cesium carbonate, and the reaction is typically carried out in a mixture of an organic solvent and water, such as dioxane/water or DME/water. nih.govnih.govnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temperature |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90 °C |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C |
| Thiophene-3-boronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 °C |
| Pyridine-4-boronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF | 80-100 °C |
The Stille coupling reaction provides another effective method for C-C bond formation by reacting an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, although a significant drawback is the toxicity of the tin-containing reagents and byproducts. organic-chemistry.org For this compound, this reaction would involve an organostannane like an aryl-, heteroaryl-, or vinyltributylstannane. The catalytic system typically consists of a Pd(0) source, such as Pd(PPh₃)₄, and is often carried out in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures. libretexts.orgthieme-connect.de The addition of ligands like tri(2-furyl)phosphine (B125338) or additives like copper(I) salts can sometimes accelerate the reaction. thieme-connect.de
Table 3: Representative Conditions for Stille Coupling
| Organostannane Reagent | Palladium Source | Ligand | Solvent | Temperature |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 °C |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(furyl)₃ | THF | 70 °C |
| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ | AsPh₃ | DMF | 100 °C |
| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | PPh₃ | Dioxane | 90 °C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. numberanalytics.comlibretexts.org This reaction serves as a powerful alternative to classical SNAr amination, often proceeding under milder conditions and allowing for the coupling of a broader range of amines, including those that are less nucleophilic or sterically hindered. numberanalytics.com The process requires a palladium precursor, a specialized bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govlibretexts.orgorganic-chemistry.org The choice of ligand is crucial and can be tailored to the specific amine and halide coupling partners. organic-chemistry.org This method is highly effective for coupling both primary and secondary amines to the 2-position of the pyrrolo[2,3-d]pyrimidine core.
Table 4: Common Catalytic Systems for Buchwald-Hartwig Amination
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature |
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 °C |
| N-Methylaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 °C |
| Primary Alkylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 °C |
| Ammonia (B1221849) equivalent (e.g., LHMDS) | Pd(OAc)₂ | Josiphos-type ligand | LHMDS | Toluene | 80 °C |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. nih.govpeerj.com This reaction unites a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable heterocyclic ring that can act as a metabolically robust amide bond mimic. wikipedia.orgnih.govsoton.ac.uk
To utilize the CuAAC reaction with the this compound core, the scaffold must first be functionalized with either a terminal alkyne or an azide group. This is typically achieved by installing a linker containing the required functionality at one of the available ring positions, often through nucleophilic substitution or cross-coupling reactions. Once the azide or alkyne-derivatized pyrrolopyrimidine is synthesized, it can be "clicked" with a corresponding reaction partner to generate complex triazole-containing conjugates.
The general procedure involves stirring the alkyne and azide precursors in the presence of a copper(I) catalyst. peerj.com The active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. peerj.comwikipedia.org This approach avoids the need to handle potentially unstable Cu(I) salts directly. wikipedia.org The reaction is compatible with a wide array of functional groups and is frequently performed in various solvents, including mixtures of t-butanol/water or THF/water. peerj.combeilstein-journals.orgnih.gov
| Reaction Stage | Description | General Reagents & Conditions |
| Functionalization | Introduction of an azide or terminal alkyne onto the this compound scaffold at a suitable position (e.g., N-7, C-4, C-5, or C-6). | Varies depending on desired position. |
| Cycloaddition | The derivatized pyrrolopyrimidine is reacted with a complementary azide or alkyne partner. | Catalyst: CuSO₄·5H₂O (catalytic amount), Sodium Ascorbate (reducing agent). Solvent: THF/H₂O, t-BuOH/H₂O, DMSO. Temperature: Room temperature to mild heating (e.g., 60 °C). nih.govnih.gov |
Table 1. General scheme for triazole formation via CuAAC.
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine Ring System
The pyrrolo[2,3-d]pyrimidine system contains two distinct heterocyclic rings with differing electronic properties. The pyrimidine (B1678525) ring is π-deficient and generally resistant to electrophilic attack unless strongly activated. researchgate.net Consequently, electrophilic aromatic substitution reactions occur preferentially on the more electron-rich pyrrole (B145914) moiety. mdpi.com The presence of activating or deactivating groups on the scaffold can influence the rate and regioselectivity of these substitutions.
Halogenation is a common electrophilic substitution reaction performed on this scaffold. Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are used to install halogen atoms, typically at the C-5 position of the pyrrole ring. For instance, iodination of pyrrolo[3,2-d]pyrimidines, a related isomer, has been successfully achieved at the C-7 position (equivalent to C-5 in the pyrrolo[2,3-d] numbering) using NIS in dichloromethane. nih.gov This highlights the favorability of electrophilic attack on the pyrrole ring.
| Reaction Type | Reagent | Position of Substitution | Product Type |
| Iodination | N-Iodosuccinimide (NIS) | C-5 | 2-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine |
| Bromination | N-Bromosuccinimide (NBS) | C-5 | 2-Chloro-5-bromo-1H-pyrrolo[2,3-d]pyrimidine |
| Chlorination | N-Chlorosuccinimide (NCS) | C-5 | 2,5-Dichloro-1H-pyrrolo[2,3-d]pyrimidine |
Table 2. Examples of electrophilic halogenation reactions.
Functionalization at Other Ring Positions (C-4, C-5, C-6)
Beyond electrophilic substitution, the this compound scaffold can be extensively modified at the C-4, C-5, and C-6 positions, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, which is critical for developing structure-activity relationships in drug discovery programs. mdpi.comresearchgate.net
Functionalization at the C-4 Position: The C-4 position is the most commonly modified site, typically starting from a 2,4-dichloro-1H-pyrrolo[2,3-d]pyrimidine intermediate. The differential reactivity of the chlorine atoms at C-2 and C-4 allows for selective functionalization. The C-4 chloro substituent is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the C-2 chloro substituent. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the C-4 position with various aryl- or heteroarylboronic acids. researchgate.netmdpi.com Microwave-assisted protocols have been developed to achieve efficient and regioselective C-4 substitution. mdpi.com
Sonogashira Coupling: This allows for the introduction of alkynyl groups at the C-4 position, providing a valuable anchor for further transformations, including the CuAAC reaction mentioned previously. nih.govresearchgate.net
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Acid-catalyzed amination in water has also been shown to be an effective and environmentally friendly alternative for certain anilines. nih.gov
Ullmann Coupling: Copper-catalyzed Ullmann-type reactions can be used to form C-O and C-S bonds, yielding 4-O-aryl and 4-S-aryl substituted products. nih.gov
Functionalization at the C-5 and C-6 Positions: The C-5 and C-6 positions of the pyrrole ring can also be functionalized, typically via cross-coupling reactions on a scaffold that has been pre-halogenated at these sites (e.g., through electrophilic substitution).
Suzuki-Miyaura Coupling: Following halogenation at C-5 or C-6, Suzuki-Miyaura coupling can be employed to introduce aryl and heteroaryl moieties. For example, C-6 substituted derivatives have been synthesized from a 6-iodo intermediate, which in turn was prepared from the parent pyrrolopyrimidine. mdpi.com This multi-step approach allows for the systematic incorporation of diverse fragments at various positions around the core. mdpi.com
| Position | Reaction Type | Starting Material | Key Reagents/Catalyst | Substituent Introduced |
| C-4 | Suzuki-Miyaura Coupling | 2,4-Dichloro-1H-pyrrolo[2,3-d]pyrimidine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl researchgate.netmdpi.com |
| C-4 | Sonogashira Coupling | 4-Iodo-pyrrolo[2,3-d]pyrimidine derivative | Terminal alkyne, Pd/Cu catalyst | Alkynyl nih.gov |
| C-4 | Buchwald-Hartwig Amination | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Amine, Pd catalyst, ligand | Amino nih.gov |
| C-4 | Nucleophilic Aromatic Substitution | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Amine, acid catalyst or base | Amino nih.govmdpi.com |
| C-5 | Suzuki-Miyaura Coupling | 5-Iodo-1H-pyrrolo[2,3-d]pyrimidine derivative | Arylboronic acid, Pd catalyst | Aryl, Heteroaryl mdpi.com |
| C-6 | Suzuki-Miyaura Coupling | 6-Iodo-1H-pyrrolo[2,3-d]pyrimidine derivative | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)₂Cl₂) | Aryl, Heteroaryl mdpi.com |
Table 3. Summary of functionalization reactions at C-4, C-5, and C-6.
Derivatization and Analogue Synthesis
Design Principles for Pyrrolo[2,3-d]pyrimidine Analogues
The design of new analogues based on the pyrrolo[2,3-d]pyrimidine skeleton is heavily guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and advanced strategies like molecular hybridization and scaffold hopping.
Structure-Activity Relationship (SAR) Studies in Pyrrolo[2,3-d]pyrimidine Series
SAR studies are crucial for understanding how chemical modifications to the pyrrolo[2,3-d]pyrimidine core influence biological activity. The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold for developing inhibitors targeting various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, by acting as an ATP-competitive inhibitor. rjeid.comnih.govnih.gov
Key findings from SAR studies include:
Substitution at the C4-position: The 4-amino group is a critical feature, forming hydrogen bonds with the hinge region of the kinase ATP-binding site. acs.org Modifications at this position with different aniline (B41778) derivatives significantly impact inhibitory potency and selectivity against kinases like EGFR and RET. researchgate.netnih.gov For instance, changing the substitution pattern on a central phenyl ring from 1,4- to 1,3- has been found to be highly unfavorable for RET kinase inhibition. nih.gov
Substitution at the C5-position: This position is often modified to explore interactions with the solvent-exposed region of the kinase. Introducing groups like tert-butylisoxazole can enhance activity. nih.gov
Substitution at the C6-position: In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, introducing a (2R)-2-methylpyrrolidin-1-yl group at this position led to a significant breakthrough in potency. acs.org
Substitution at the N7-position: The nitrogen atom of the pyrrole (B145914) ring is a key site for modification, often protected during synthesis or used as an attachment point for linkers in bis-pyrrolo[2,3-d]pyrimidine derivatives. mdpi.comproquest.com
A series of pyrrolo[2,3-d]pyrimidine derivatives designed as covalent inhibitors for mutant EGFR demonstrated that specific substitutions could lead to high selectivity. nih.gov Compound 12i from this series was found to selectively inhibit HCC827 cells (which have an EGFR activating mutation) with up to 493-fold greater efficacy compared to normal cells. nih.gov Furthermore, it selectively inhibited the T790M mutant EGFR with an IC₅₀ value of 0.21 nM, showing 104-fold more potency than against the wild-type EGFR. nih.gov
| Scaffold Position | Substituent Type | Impact on Activity | Target Kinase Example | Reference |
|---|---|---|---|---|
| C4 | Aniline derivatives | Crucial for hinge binding; modulates potency and selectivity. | EGFR, RET | researchgate.netnih.gov |
| C5 | tert-butylisoxazole | Enhances inhibitory activity by interacting with the solvent front. | RET | nih.gov |
| C6 | (2R)-2-methylpyrrolidin-1-yl | Significant potency enhancement. | LRRK2 | acs.org |
| C2 | Amino groups | Identified a new class of nanomolar inhibitors. | Aurora-A | nih.gov |
Molecular Hybridization and Scaffold Hopping Approaches
Molecular hybridization involves combining pharmacophoric elements from different bioactive molecules to create new hybrid compounds with potentially improved activity. mdpi.com This strategy has been successfully applied to the pyrrolo[2,3-d]pyrimidine scaffold. For example, researchers have merged fragments of Pexidartinib, a known Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with the pyrrolo[2,3-d]pyrimidine nucleus to generate novel and potent CSF1R inhibitors. mdpi.com Another study reported the design of hybrids combining the pyrrolo[2,3-d]pyrimidine scaffold with an endoperoxide moiety, aiming to create dual degraders of Cyclin D1/3 and CDK4/6. rsc.org
Scaffold hopping is a strategy used to identify isosteric replacements for a core molecular structure, aiming to discover novel compounds with improved properties. This approach has led to the identification of related heterocyclic systems like pyrazolo[3,4-d]pyrimidines and furano[2,3-d]pyrimidines as potent kinase inhibitors. nih.govacs.org While pyrrolopyrimidine itself was a weak inhibitor in one study on Notum, the related pyrazolopyrimidine proved to be the most active among the tested nitrogen heterocycles. nih.gov This highlights the value of exploring closely related scaffolds to optimize biological activity.
| Strategy | Original Scaffolds/Fragments | Resulting Hybrid/New Scaffold | Therapeutic Target | Reference |
|---|---|---|---|---|
| Molecular Hybridization | Pyrrolo[2,3-d]pyrimidine + Pexidartinib fragments | Pyridine-based Pyrrolo[2,3-d]pyrimidine analogues | CSF1R | mdpi.com |
| Molecular Hybridization | Pyrrolo[2,3-d]pyrimidine + Endoperoxide | Pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids | Cyclin D1/3, CDK4/6 | rsc.org |
| Scaffold Hopping | Thienopyrimidine | Furano[2,3-d]pyrimidine / Pyrazolopyrimidine | Notum | nih.gov |
Synthesis of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of derivatives often starts from commercially available or readily prepared precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govgoogle.com Common synthetic transformations include nucleophilic aromatic substitution, cross-coupling reactions, and cyclization reactions.
Mono- and Di-substituted Analogues
The synthesis of mono- and di-substituted analogues is well-documented. A common route involves the nucleophilic substitution of the chlorine atom at the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. For instance, reaction with ethyl 2-(4-aminophenyl)acetate (B8474992) yields a C4-substituted intermediate, which can be further modified. nih.gov
Di-substituted analogues can be prepared by starting with a di-halogenated precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. google.com Sequential or selective substitution at the C2 and C4 positions allows for the introduction of different functional groups. In one study, novel mono-pyrrolo[2,3-d]pyrimidines were synthesized alongside their dimeric counterparts. mdpi.com The monomer 5f, a 4-chloropyrrolo[2,3-d]pyrimidine derivative with a 4,4′-bis(oxymethylene)biphenyl linker, showed significant growth-inhibitory effects against pancreatic adenocarcinoma cells (IC₅₀ = 0.79 µM). mdpi.comproquest.com
Bis-pyrrolo[2,3-d]pyrimidine Derivatives
Symmetrical bis-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities. mdpi.comnih.gov A typical synthetic strategy involves the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with a bifunctional linker, such as 1,2-dibromoethane, followed by conversion to an azide (B81097). mdpi.comproquest.com This azide intermediate can then undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with various bis-alkynes to form the final dimeric structures. mdpi.comproquest.com The use of ultrasound irradiation in this step has been shown to shorten reaction times and improve efficiency. mdpi.comnih.gov These synthetic efforts have produced a series of bis-4-chloro-pyrrolo[2,3-d]pyrimidines, which were further converted into 4-piperidine and 4-pyrrolidine substituted analogues. mdpi.comproquest.com
Trisubstituted Pyrrolo[2,3-d]pyrimidine Compounds
The synthesis of trisubstituted derivatives involves a multi-step approach to introduce substituents at three different positions on the scaffold. A common strategy begins with the protection of the N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by iodination at the C6 position to yield a di-substituted intermediate like 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. nih.gov From this intermediate, the C4-chloro and C6-iodo groups can be sequentially substituted. For example, nucleophilic substitution at C4 followed by a Suzuki-Miyaura cross-coupling reaction at C6 allows for the introduction of diverse aryl groups, leading to trisubstituted products. nih.govmdpi.com Another approach involves the synthesis of 3-halo-substituted pyrrolo[2,3-d]pyrimidines, adding another point of diversity to the scaffold. nih.gov
Regioisomeric Pyrrolo[2,3-d]pyrimidine Scaffolds
The arrangement of the pyrrole and pyrimidine (B1678525) rings in the pyrrolopyrimidine core can result in several regioisomers, each with distinct chemical properties and potential biological activities. The most studied isomers are the 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and the 9-deazapurines (pyrrolo[3,2-d]pyrimidines). The synthetic approaches to these scaffolds are diverse and are typically categorized by which ring is formed last.
Two primary retrosynthetic strategies are employed for the synthesis of pyrrolopyrimidine scaffolds. The most common approach involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted pyrrole core. A less frequent but equally important strategy entails the formation of the pyrrole ring from a functionalized pyrimidine precursor. acs.org
Synthesis of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine framework, often referred to as 7-deazapurine, is a prominent scaffold in medicinal chemistry. Synthetic routes to this isomer predominantly involve the annulation of a pyrimidine ring onto a 2,3-disubstituted pyrrole.
A common method starts from a 2-amino-3-cyanopyrrole derivative. This intermediate can be treated with various one-carbon reagents to construct the pyrimidine ring. For instance, reaction with formamide (B127407) or formamidine (B1211174) leads to the formation of the 4-aminopyrrolo[2,3-d]pyrimidine. Alternatively, cyclization with urea (B33335) or isocyanates can provide access to pyrrolo[2,3-d]pyrimidin-4-ones.
One documented synthesis of 5-methylpyrrolo[2,3-d]pyrimidine-2,4-diones begins with 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole. rsc.org This starting material is converted to a 2-azidocarbonylpyrrole, which undergoes a Curtius rearrangement. The resulting isocyanate is then trapped with ammonia (B1221849) or amines to form a pyrrolylurea. rsc.org Subsequent cyclization in a basic medium yields the desired pyrrolo[2,3-d]pyrimidine-2,4-dione. rsc.org
Synthesis of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold, or 9-deazapurine, is another important regioisomer. The synthetic strategies for this system often mirror those for the [2,3-d] isomer, but start with 3,4-disubstituted pyrroles.
General strategies for the formation of the pyrrolo[3,2-d]pyrimidine structure involve either the construction of the pyrimidine ring from substituted pyrroles or the formation of the pyrrole ring from 5,6-functionalized pyrimidines. sioc-journal.cn The former approach often utilizes 3-aminopyrrole-2-carboxylate intermediates, which can be reacted with reagents like nitriles, isothiocyanates, or isocyanates to form the pyrimidine ring. acs.org However, synthesizing N1-substituted pyrrolo[3,2-d]pyrimidines can be challenging using these methods due to difficulties in preparing the required N-alkylated 3-aminopyrrole-2-carboxylates. acs.org
A versatile route to 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidines has been developed starting from 4-oxo-N-(PhF)proline benzyl (B1604629) ester. acs.org This method allows for the introduction of diversity on the pyrimidine nitrogens. The key steps involve the conversion of the 4-oxoproline into an aminopyrrole, followed by reaction with various isocyanates to generate ureas, which are then cyclized. acs.org
A cascade reaction involving an alkyne-isocyanide [3+2] cycloaddition, a Boulton-Katritzky rearrangement, and a ring expansion process has also been reported for the synthesis of pyrrolo[3,2-d]pyrimidin-4-ones from isoxazole-derived propiolamides and isocyanides. sioc-journal.cn This method is notable for its efficiency and tolerance of a variety of substituents. sioc-journal.cn
The table below summarizes the key starting materials and resulting regioisomeric scaffolds.
| Starting Material | Reagents | Regioisomeric Scaffold |
| 2-Amino-3-cyanopyrrole | Formamide, Formamidine, Urea, Isocyanates | Pyrrolo[2,3-d]pyrimidine |
| 3-Ethoxycarbonyl-2-carboxy-4-methylpyrrole | Curtius rearrangement, Ammonia/Amines, Base | 5-Methylpyrrolo[2,3-d]pyrimidine-2,4-dione |
| 3-Aminopyrrole-2-carboxylate | Nitriles, Isothiocyanates, Isocyanates | Pyrrolo[3,2-d]pyrimidine |
| 4-Oxo-N-(PhF)proline benzyl ester | Amines, Isocyanates | 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine |
| Isoxazole-derived propiolamides and isocyanides | CuI, Cs2CO3 | Pyrrolo[3,2-d]pyrimidin-4-one |
Comparative Synthesis from a Common Intermediate
A notable synthetic strategy allows for the divergent synthesis of both pyrrolo[3,2-d]- and pyrrolo[2,3-d]pyrimidine systems from a single common pyrrole derivative. rsc.org Starting with 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole, selective functionalization can lead to either 2- or 3-azidocarbonylpyrroles. rsc.org These intermediates, upon undergoing a Curtius rearrangement and subsequent treatment with ammonia or amines, form pyrrolylureas. rsc.org Depending on the position of the urea functionality on the pyrrole ring, base-mediated cyclization affords either 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones or 5-methylpyrrolo[2,3-d]pyrimidine-2,4-diones. rsc.org
This approach highlights the versatility of a common starting material in accessing different regioisomeric scaffolds through controlled functionalization and cyclization strategies.
Computational and Spectroscopic Analysis of 2 Chloro 1h Pyrrolo 2,3 D Pyrimidine and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties of molecules like 2-chloro-1H-pyrrolo[2,3-d]pyrimidine. These computational methods allow for the detailed exploration of molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, are employed to determine the optimized molecular geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.
For instance, crystallographic studies on the related isomer, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, have confirmed an essentially planar molecular structure, where the pyrrole (B145914) and pyrimidine (B1678525) rings are inclined to each other by a mere 0.79 (15)°. nih.gov This planarity is a key feature of the pyrrolo[2,3-d]pyrimidine core. DFT calculations can replicate these experimental findings with high accuracy and can be used to predict the geometry of derivatives where experimental data is unavailable.
The electronic structure is also elucidated through DFT. These studies reveal the distribution of electron density across the molecule, identifying electron-rich and electron-deficient regions. The presence of the chlorine atom at the C2 position significantly influences the electronic landscape of the pyrrolo[2,3-d]pyrimidine scaffold, impacting its reactivity and intermolecular interactions.
Table 1: Selected Experimental Geometric Parameters for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (Illustrative) nih.gov
| Parameter | Bond Length (Å) / Angle (°) |
| Cl1—C1 | 1.728 (2) |
| C1—N3 | 1.319 (3) |
| C1—C2 | 1.378 (3) |
| N3—C1—C2 | 126.1 (2) |
| N3—C1—Cl1 | 115.8 (2) |
| C2—C1—Cl1 | 118.1 (2) |
Note: Data is for the 4-chloro isomer and serves as an example of typical geometric parameters determined for this class of compounds.
HOMO-LUMO Energy Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more prone to chemical reactions.
For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.net This analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. The calculated HOMO-LUMO gap can be correlated with the observed reactivity in synthetic procedures.
Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping
A more detailed picture of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values. researchgate.net
Red regions indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs on heteroatoms (like nitrogen and oxygen). These are the most likely sites for electrophilic attack.
Blue regions denote areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green and yellow regions represent areas with intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would reveal the electron-rich nature of the nitrogen atoms in the pyrimidine and pyrrole rings, making them potential sites for protonation or hydrogen bonding. The chlorine atom would also influence the potential map, creating a complex electronic environment that guides intermolecular interactions.
Thermodynamic and Kinetic Aspects of Reactions
Computational chemistry provides powerful tools to study the feasibility and rates of chemical reactions. For the synthesis of derivatives from this compound, such as in nucleophilic substitution or cross-coupling reactions, computational studies can elucidate the reaction mechanisms.
Kinetic analysis focuses on the energy barriers, or activation energies (Ea), that must be overcome for a reaction to proceed. DFT calculations can be used to locate the transition state structures along a reaction pathway and determine their energies. A high activation energy implies a slow reaction, while a low barrier suggests a faster process. For example, synthetic procedures for creating pyrrolo[2,3-d]pyrimidine derivatives often require heating under reflux for several hours, indicating a significant kinetic barrier to the reaction. researchgate.netmdpi.com This qualitative observation can be quantified through computational kinetic studies.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the structural verification of newly synthesized compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. ipb.pt This allows for the unambiguous determination of the molecular structure. ipb.pt
¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrrolo[2,3-d]pyrimidine derivative displays signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of a proton is indicative of its electronic environment. For instance, protons attached to the aromatic rings typically appear in the downfield region (higher ppm values). In derivatives of this scaffold, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core has been observed to resonate in the range of 8.33–8.47 ppm. mdpi.com The splitting pattern (multiplicity) of each signal, caused by spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments, such as those in aromatic rings versus aliphatic chains. For example, in a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, the carbon bearing an iodine substituent was noted to have a downfield shift of around 106.05 ppm. mdpi.com The combination of ¹H and ¹³C NMR data is often sufficient for the complete structural assignment of complex derivatives. mdpi.comresearchgate.net
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrrolo[2,3-d]pyrimidine Derivative mdpi.com
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (6a) | 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) | 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 |
Note: This data is for a complex derivative and illustrates the type of information obtained from NMR analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule, thereby confirming the structure of synthesized this compound derivatives. The analysis of the IR spectra of these compounds and their precursors reveals characteristic absorption bands that correspond to specific vibrational modes of the bonds within the molecule.
In the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, IR spectroscopy is routinely used to verify the chemical structures. mdpi.comresearchgate.net For instance, in a series of halogenated '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds, the structures were confirmed by observing characteristic IR bands. mdpi.com Sharp peaks in the range of 1604–1639 cm⁻¹ were attributed to the benzylidene hydrazone (-N=CH-) group. mdpi.com Furthermore, specific substitutions provide unique spectral fingerprints; bromo-substituted compounds in this series showed a characteristic stretching band around 720 cm⁻¹. mdpi.com
The table below summarizes typical IR absorption bands observed for functional groups in pyrrolo[2,3-d]pyrimidine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Pyrrole) | Stretching | ~3300 - 3100 | mdpi.com |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | mdpi.com |
| C=N (Pyrimidine) | Stretching | ~1655 - 1569 | mdpi.com |
| -N=CH- | Stretching | ~1639 - 1604 | mdpi.com |
| C-Cl | Stretching | ~800 - 600 | General Range |
| C-Br | Stretching | ~720 | mdpi.com |
These characteristic frequencies allow researchers to confirm the presence of the core heterocyclic structure and the successful addition of various substituents during synthetic procedures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. mdpi.com
For example, the characterization of tricyclic pyrrolo[2,3-d]pyrimidine derivatives frequently involves HRMS analysis, where the experimentally found mass-to-charge ratio ([M+H]⁺) is compared to the calculated value, typically matching to within four decimal places. mdpi.com
The electron impact mass spectrometry (EI-MS) of related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, offers insight into potential fragmentation pathways. sapub.org Studies on these related structures show that the pyrimidine ring is often more stable than fused five-membered rings during fragmentation. sapub.org The fragmentation process typically involves the successive loss of simple functional groups from substituents, followed by the decomposition of the less stable heterocyclic rings. sapub.org For the this compound scaffold, fragmentation would likely initiate with the loss of the chlorine atom or substituents on the pyrrole or pyrimidine rings, followed by the cleavage of the ring system itself.
The table below shows examples of HRMS data for several complex pyrrolo[2,3-d]pyrimidine derivatives, illustrating the accuracy of the technique.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 10a | C₁₇H₁₆Cl₂N₃O | 348.0670 | 348.0644 | mdpi.com |
| 10b | C₁₇H₁₆BrClN₃O | 392.0165 | 392.0138 | mdpi.com |
| 10c | C₁₇H₁₆ClIN₃O | 440.0027 | 439.9998 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound and its analogs, this technique has confirmed the planarity of the fused ring system, a critical feature for its biological interactions. nih.gov
The crystal structure of the closely related isomer, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, reveals an essentially planar molecule where the pyrrole and pyrimidine rings are inclined to one another by only 0.79°. nih.gov This planarity is also observed in the 2-chloro isomer. In the crystal lattice, these molecules form inversion dimers through pairs of intermolecular N-H···N hydrogen bonds. nih.gov These dimers are further linked by C-H···N interactions, creating a two-dimensional network. nih.gov This ordered packing, facilitated by hydrogen bonding and π-π stacking, stabilizes the solid-state structure.
The precise structural data obtained from X-ray crystallography is invaluable for validating the results of computational models and understanding the steric and electronic properties that drive molecular recognition at protein active sites.
| Parameter | Value | Description | Reference |
| Molecular Formula | C₆H₄ClN₃ | --- | nih.govnih.gov |
| Molecular Weight | 153.57 g/mol | --- | nih.govsigmaaldrich.com |
| Crystal System | Monoclinic | For 4-chloro isomer | nih.gov |
| Dihedral Angle | ~0.79° | Angle between pyrrole and pyrimidine rings | nih.gov |
| Key Interaction | N-H···N | Hydrogen bond forming inversion dimers | nih.gov |
In Silico Studies for Structure-Function Relationships
Computational, or in silico, methods are powerful tools for investigating the relationship between the structure of a molecule and its function. These techniques are widely applied to the this compound scaffold to predict biological activity, guide the design of new derivatives, and understand their mechanism of action at a molecular level.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been instrumental in explaining their activity as kinase inhibitors. nih.govnih.gov This scaffold acts as a deaza-isostere of adenine, enabling it to bind to the ATP-binding site of numerous kinases. nih.gov
Docking simulations of pyrrolo[2,3-d]pyrimidine derivatives into the active sites of various kinases—such as EGFR, HER2, VEGFR2, CDK2, and PAK4—have revealed key binding interactions. nih.govmdpi.com Common interactions include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring often form crucial hydrogen bonds with residues in the "hinge region" of the kinase, mimicking the interaction of ATP's adenine. For example, docking into CDK4/6 showed interactions with VAL-101. tandfonline.com
Hydrophobic Interactions: Substituents on the pyrrolo[2,3-d]pyrimidine core can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, enhancing affinity and selectivity. mdpi.com
These simulations allow researchers to rationalize the structure-activity relationships (SAR) observed in biological assays and to design new compounds with improved binding affinity and selectivity for a specific kinase target. nih.govnih.gov For instance, a docking study of a potent derivative, compound 5k , showed that it had similar binding interactions to the known multi-kinase inhibitor sunitinib (B231) within the active sites of EGFR, Her2, VEGFR2, and CDK2. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. mdpi.comtandfonline.com
Studies on pyrrolo[2,3-d]pyrimidine derivatives have employed MD simulations to:
Validate Docking Poses: The stability of a docked conformation can be assessed by running an MD simulation and monitoring the root-mean-square deviation (RMSD) of the ligand. Low and stable RMSD values (e.g., 1.6-1.8 Å) suggest a stable binding mode. tandfonline.com
Analyze Dynamic Interactions: MD simulations reveal how interactions, such as hydrogen bonds, fluctuate over time. This can explain differences in inhibitory capacity among similar compounds. For example, simulations showed that different halogen substituents on the 2-position of the pyrrolo[2,3-d]pyrimidine core influenced the orientation of other parts of the molecule, affecting key interactions in the binding pocket of PAK4. mdpi.com
Calculate Binding Free Energy: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative prediction of a compound's potency. mdpi.com
These dynamic insights are crucial for understanding the nuanced mechanisms of inhibition and for the rational design of next-generation inhibitors.
Prediction of Chemical Properties Relevant to Research Applications
In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. For derivatives of this compound, these predictions help prioritize which compounds to synthesize and test, saving time and resources.
Computational platforms like SwissADME and pkCSM are used to calculate properties relevant to a compound's drug-likeness. mdpi.comscienceopen.com Key predicted properties include:
Lipinski's Rule of Five: This rule assesses whether a compound has physicochemical properties that would make it a likely orally active drug. Studies have shown that many synthesized pyrrolo[2,3-d]pyrimidine derivatives adhere to this rule. mdpi.com
Oral Bioavailability: Predictions of human oral absorption for lead compounds have been reported as excellent (e.g., 100%). mdpi.com
Solubility and Permeability: These properties are critical for absorption and distribution and are routinely calculated.
Metabolic Stability and Toxicity: Early prediction of potential metabolic liabilities or toxicity risks helps to de-risk drug development projects. scienceopen.com
The table below provides a sample of predicted ADME properties for representative pyrrolo[2,3-d]pyrimidine derivatives, showcasing the application of these computational tools.
| Compound | Property | Predicted Value | Significance | Reference |
| Lead 8f | Human Oral Absorption | 100% | Excellent bioavailability | mdpi.com |
| Lead 8g | Human Oral Absorption | 100% | Excellent bioavailability | mdpi.com |
| Series 5a-m | Lipinski's Rule | Adheres | Favorable drug-like properties | mdpi.com |
| Compound RP-3 | ADMET Profile | Favorable | Good drug-likeness | afjbs.com |
Research Applications of Pyrrolo 2,3 D Pyrimidine Scaffolds
A Privileged Structure in Drug Design and Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine framework is a cornerstone in modern medicinal chemistry. benchchem.comresearchgate.netacs.org Its inherent ability to mimic the purine (B94841) core of essential biomolecules makes it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases. nih.gov The strategic placement of a chlorine atom at the 2-position of the 1H-pyrrolo[2,3-d]pyrimidine ring further enhances its utility, providing a reactive handle for the synthesis of diverse compound libraries with a wide spectrum of biological activities. benchchem.com
A Scaffold for Kinase Inhibitor Development
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective template for the development of kinase inhibitors, targeting a range of these crucial enzymes.
Epidermal Growth Factor Receptor (EGFR): Several studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as potent EGFR inhibitors. For instance, a series of compounds was synthesized that demonstrated significant inhibitory activity against both EGFR and HER2 kinases. benchchem.com One notable compound, 5k , exhibited IC50 values comparable to the established tyrosine kinase inhibitor sunitinib (B231). benchchem.com Further research has led to the development of derivatives that can covalently bind to and block the activity of mutant EGFR, a significant challenge in the treatment of non-small cell lung cancer (NSCLC). nih.gov Compound 12i from one such study showed a remarkable 493-fold increased efficacy in inhibiting HCC827 cells, which harbor an EGFR activating mutation, compared to normal cells. nih.gov
Cyclin-Dependent Kinases (CDKs): The pyrrolo[2,3-d]pyrimidine core has also been successfully employed to create inhibitors of CDKs, which are key regulators of the cell cycle. A notable example is compound 2g , a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, which displayed strong inhibitory effects on CDK9. benchchem.comnih.gov This inhibition led to the blockage of Rb phosphorylation and induced apoptosis in pancreatic cancer cell lines. benchchem.comnih.gov Another study reported on pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids, with compound E2 showing potent dual degradation of Cyclin D1/3 and CDK4/6. rsc.org
Colony-Stimulating Factor 1 Receptor (CSF1R): Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated subnanomolar enzymatic inhibition of CSF1R, a key player in macrophage differentiation and survival. benchchem.comnih.gov These inhibitors exhibit excellent selectivity over other kinases, enhancing their therapeutic potential for diseases driven by macrophage dysregulation. benchchem.comnih.gov Through molecular hybridization and scaffold hopping approaches, researchers have developed potent CSF1R inhibitors like N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , which shows low-nanomolar enzymatic activity. mdpi.comnih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): In the context of neurodegenerative diseases such as Parkinson's, pyrrolo[2,3-d]pyrimidine-based inhibitors of LRRK2 are being actively investigated. acs.orgnih.gov Structure-guided design has led to the identification of highly potent and selective LRRK2 inhibitors. For example, the diastereomeric oxolan-3-yl derivatives 44 and 45 have demonstrated high potency and serve as valuable chemical probes for studying LRRK2 inhibition. acs.orgnih.gov
RET Kinase: Gene fusions and mutations of the RET kinase are oncogenic drivers in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of both wild-type and mutant forms of RET. nih.govnih.gov A lead compound, 59 , was identified that exhibits low nanomolar potency against wild-type RET and the drug-resistant V804M mutant, demonstrating its potential as a type 2 inhibitor of RET. nih.govnih.gov
Interactive Data Table: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 / Activity | Reference(s) |
| 5k | EGFR, HER2, VEGFR2, CDK2 | 40-204 nM | benchchem.comnih.gov |
| 12i | Mutant EGFR | 0.21 nM (enzymatic); 493-fold selective for HCC827 cells | nih.gov |
| 2g | CDK9 | Strong inhibitory effects | benchchem.comnih.gov |
| E2 | CDK6/Cyclin D3 | 6.1 nM | rsc.org |
| 12b | CSF1R | Low-nanomolar enzymatic activity | mdpi.comnih.gov |
| 44 and 45 | LRRK2 | High potency and selectivity | acs.orgnih.gov |
| 59 | RET (wt and V804M) | Low nanomolar potency | nih.govnih.gov |
Exploration of Biological Activities (Excluding Clinical Outcomes)
Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold has been a fertile ground for the discovery of compounds with a diverse range of other biological activities.
Antiproliferative Activity: Numerous pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. nih.govnih.govnih.gov For example, a 4-chloropyrrolo[2,3-d]pyrimidine monomer, 5f , linked to a 4,4′-bis(oxymethylene)biphenyl group, showed a pronounced growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 of 0.79 µM. nih.gov Another study found that compound 10a , a pyrrolo[2,3-d]pyrimidine containing a urea (B33335) moiety, was highly potent against PC3 prostate cancer cells with an IC50 of 0.19 µM. nih.gov
Antimicrobial Activity: The versatility of this scaffold extends to combating microbial infections. A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal properties. nih.gov Compounds 3b, 3c, and 7e exhibited excellent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin. nih.gov Furthermore, derivatives 3a-d, 7a, and 11d displayed potent antifungal activity against Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL, outperforming the standard drug fluconazole. nih.gov
Other Biological Activities: Research has also uncovered other potential therapeutic applications. For instance, certain derivatives have been investigated for their potential as corticotropin-releasing hormone type 1 receptor (CRHR1) antagonists, with compounds 11a and 11b showing very high affinity (Ki = 3.5 and 0.91 nM, respectively). ebi.ac.uk Additionally, some pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against Janus kinases (JAKs). google.com
Interactive Data Table: Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound(s) | Biological Activity | Organism/Cell Line | Measured Potency | Reference(s) |
| 5f | Antiproliferative | CFPAC-1 (pancreatic cancer) | IC50 = 0.79 µM | nih.gov |
| 10a | Antiproliferative | PC3 (prostate cancer) | IC50 = 0.19 µM | nih.gov |
| 3b, 3c, 7e | Antibacterial | Staphylococcus aureus | MIC = 0.31 mg/mL | nih.gov |
| 3a-d, 7a, 11d | Antifungal | Candida albicans | MIC = 0.31-0.62 mg/mL | nih.gov |
| 11a, 11b | CRHR1 Antagonism | - | Ki = 3.5 nM, 0.91 nM | ebi.ac.uk |
Mechanisms of Target Inhibition at a Molecular and Cellular Level
A deeper understanding of how these compounds exert their effects is crucial for their development as therapeutic agents. Research has shed light on the molecular and cellular mechanisms of action for several pyrrolo[2,3-d]pyrimidine derivatives.
Cell Cycle Modulation: A common mechanism by which these compounds inhibit cancer cell growth is through the modulation of the cell cycle. For example, compound 5k was found to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov Similarly, compound 9e , a pyrrolo[2,3-d]pyrimidine with a urea moiety, caused cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov The CDK inhibitor 2g was shown to block the phosphorylation of the retinoblastoma protein (Rb), a key event in cell cycle progression. benchchem.comnih.gov
Apoptosis Induction: Many pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies of compound 5k revealed an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 9e was found to reduce the expression of Bcl-2 and enhance the expression of the pro-apoptotic protein Bax. nih.gov The CDK inhibitor 2g induced apoptosis by downregulating the downstream proteins Mcl-1 and c-Myc. nih.govnih.gov The antiproliferative activity of compound 5f against pancreatic cancer cells was also associated with the induction of apoptosis and primary necrosis. nih.gov
Applications in Material Science Research
While the primary focus of pyrrolo[2,3-d]pyrimidine research has been in the biomedical field, there is emerging interest in their application in material science, particularly due to their unique photophysical properties.
Fluorescent Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to exhibit fluorescence, a property that makes them attractive for various applications in materials chemistry. researchgate.net The optical properties, including UV-vis absorption and fluorescence, are highly dependent on the substitution pattern of the pyrrolo[2,3-d]pyrimidine core. beilstein-journals.org For instance, the introduction of electron-donating N,N-dimethylaminophenyl substituents can lead to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra, accompanied by a significant increase in fluorescence quantum yields, with some derivatives reaching up to 83%. beilstein-journals.org Furthermore, some derivatives have been observed to form fluorescent nanoaggregates and exhibit aggregation-induced emission enhancement, a phenomenon with potential applications in sensors and imaging. researchgate.net
Other Material Chemistry Applications
Currently, the documented applications of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine and its derivatives in material chemistry beyond their fluorescent properties are limited. The vast majority of research has been concentrated on their biological and medicinal applications. However, the inherent electronic properties of this heterocyclic system suggest potential for broader exploration in areas such as organic electronics and the development of novel functional materials. Further research is warranted to fully uncover the potential of this versatile scaffold in the field of material science.
Development of Chemical Probes and Biological Tools
Beyond their direct therapeutic potential, pyrrolo[2,3-d]pyrimidine derivatives are invaluable as chemical probes and biological tools to investigate cellular signaling pathways. A chemical probe is a highly potent and selective small molecule used to study the biological function of a specific protein target, such as a kinase.
A significant area of research has been the development of probes for Leucine-Rich Repeat Kinase 2 (LRRK2), a protein genetically linked to Parkinson's disease. acs.org The G2019S mutation in LRRK2 increases its kinase activity and is a key target for therapeutic intervention. Potent and selective inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold serve as essential tools to study the consequences of LRRK2 inhibition in cellular and animal models. nih.gov
For instance, a research effort focused on optimizing fragment hits led to the development of highly selective LRRK2 inhibitors. nih.govacs.org In this work, a crystallographic surrogate of the LRRK2 kinase domain, based on a modified Checkpoint Kinase 1 (CHK1), was used to guide the structural design of the inhibitors. This approach resulted in compounds 44 and 45 , which demonstrated high potency, exquisite selectivity for LRRK2, and were identified as useful chemical probes for studying LRRK2 biology. nih.govacs.org These probes showed single-digit nanomolar affinity for LRRK2 and were highly selective against a panel of other kinases. acs.org
Another study led to the discovery of PF-06447475 , a brain-penetrant and highly potent LRRK2 inhibitor, further highlighting the utility of this scaffold in creating tools for neurodegenerative disease research. acs.org Similarly, the chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine analog 6 was identified as a potent and selective LRRK2 inhibitor with favorable properties for in vivo studies. nih.gov
The data below summarizes the characteristics of some pyrrolo[2,3-d]pyrimidine-based chemical probes.
| Compound | Target Kinase | Potency | Selectivity | Application/Significance |
| Compound 44 | LRRK2 | IC₅₀ = 67 nM (WT) | High selectivity; inhibited only 2 off-target kinases at 10 µM. acs.org | Chemical probe for studying LRRK2 function. nih.govacs.org |
| Compound 45 | LRRK2 | IC₅₀ = 86 nM (WT) | High selectivity; inhibited only 3 off-target kinases at 10 µM. acs.org | Chemical probe for studying LRRK2 function. nih.govacs.org |
| PF-06447475 | LRRK2 | Not specified | Highly selective | Brain-penetrant probe for in vivo studies of LRRK2 inhibition. acs.org |
| Analog 6 | LRRK2 | Not specified | High selectivity across the kinome | Lead compound for developing LRRK2 inhibitors for therapy. nih.gov |
These tools are critical for target validation, understanding disease mechanisms, and identifying pharmacodynamic markers to monitor the effects of potential drugs in preclinical and clinical settings. acs.org
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Pyrrolo[2,3-d]pyrimidine Synthesis
The development of efficient, cost-effective, and environmentally friendly synthetic methods is a primary goal in modern chemistry. For the pyrrolo[2,3-d]pyrimidine scaffold, research is moving beyond traditional multi-step syntheses toward more innovative approaches.
One emerging strategy is the use of biomimetic catalysis. A green chemistry approach has been developed utilizing β-cyclodextrin as a reusable promoter in water, an eco-friendly solvent. rsc.org This method offers advantages such as high atom economy, mild reaction conditions, and good yields in shorter reaction times. rsc.org Microwave-assisted synthesis represents another significant advancement, enabling the rapid and efficient production of fused heteroaromatic systems derived from pyrrolo[2,3-d]pyrimidines. mdpi.com These modern techniques stand in contrast to more conventional methods, which often involve multiple steps, such as the cyclization of aminopyrimidines followed by chlorination. eurekaselect.com For instance, a common route involves treating 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride (B1173362) to yield the chlorinated scaffold. nih.gov
Advanced Functionalization Strategies
The chlorine atom at the C2-position of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine is a key feature, enhancing the electrophilic reactivity of the molecule and allowing for selective modifications. This reactivity is exploited in various advanced functionalization strategies to build complex molecular architectures.
Nucleophilic substitution reactions are commonly employed, where the chlorine atom is displaced by various nucleophiles. For example, reacting this compound with amines like N-methyl piperazine (B1678402) or morpholine (B109124) yields a series of substituted derivatives. researchgate.net Another powerful technique is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is used to couple the chlorinated pyrimidine (B1678525) intermediate with boronic acids, creating new carbon-carbon bonds and introducing diverse aryl or heteroaryl moieties onto the core structure. nih.gov
Further derivatization can be achieved through multi-step sequences. For example, an initial nucleophilic substitution can be followed by subsequent reactions on the newly introduced functional group. A reported synthesis involves first reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate, converting the resulting ester to a hydrazide, and finally reacting the hydrazide with various substituted aldehydes to produce a library of pyrrolo[2,3-d]pyrimidine-halogenated-benzylidene-benzohydrazide derivatives. mdpi.comnih.gov
Rational Design of Next-Generation Pyrrolo[2,3-d]pyrimidine Scaffolds for Specific Research Targets
The rational design of inhibitors targeting specific proteins, especially kinases, is a major focus of pyrrolo[2,3-d]pyrimidine research. By systematically modifying the scaffold and studying the structure-activity relationships (SAR), researchers can optimize compounds for potency and selectivity against desired biological targets.
This approach has led to the development of inhibitors for several critical cancer-related kinases:
RET Kinase: A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to inhibit both wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov Extensive SAR studies identified a lead compound with low nanomolar potency. nih.govnih.gov
Axl Kinase: Recognized as a target for cancer therapy due to its role in tumor growth and drug resistance, Axl has been successfully targeted by novel pyrrolo[2,3-d]pyrimidine inhibitors. nih.gov The most promising compound from this series demonstrated high potency and favorable pharmacokinetic properties. nih.gov
Dual-Target Inhibitors: Researchers are also designing compounds to hit multiple targets simultaneously. One study focused on creating dual inhibitors of Janus kinase (JAK) and spleen tyrosine kinase (SYK), leading to a lead compound with micromolar inhibitory concentrations against both kinases. exlibrisgroup.com Another project successfully developed potent dual inhibitors of JAK and histone deacetylase (HDAC), which showed proapoptotic activities in breast cancer cell lines. acs.org
The table below summarizes key research findings in the rational design of pyrrolo[2,3-d]pyrimidine-based inhibitors.
| Target(s) | Key Findings | Research Focus | Lead Compound Example | Citations |
| RET Kinase | Identified potent inhibitors of wild-type and mutant RET. | Investigated SAR by exploring various moieties at different positions of the scaffold. | Compound 59 showed low nanomolar potency against RET-wt and RET V804M. | nih.govnih.gov |
| Axl Kinase | Discovered new Axl inhibitors with therapeutic potential. | Design, synthesis, and SAR investigation of a series of derivatives. | Compound 13b showed high enzymatic and cellular Axl potencies and good pharmacokinetics. | nih.gov |
| JAK3 / SYK | Developed dual inhibitors for immunological disorders. | Designed and synthesized derivatives based on a non-selective inhibitor scaffold. | Compound 6e demonstrated IC50 values of 2.14 μM against JAK3 and 7.10 μM against SYK. | exlibrisgroup.com |
| JAK / HDAC | Created dual inhibitors for treating refractory solid tumors. | Discovered derivatives that potently inhibited JAK1/2/3 and HDAC1/6. | Compounds 15d and 15h displayed antiproliferative and proapoptotic activities. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-d]pyrimidine Research
A cutting-edge development in drug discovery is the use of artificial intelligence (AI) and machine learning (ML) to accelerate the design of novel compounds. These computational tools can analyze vast chemical spaces and predict the properties of new molecules, guiding synthetic efforts toward the most promising candidates.
| AI Model | Target | Objective | Resulting Compound | Key Activity | Citations |
| SyntaLinker (Deep Conditional Transformer Neural Network) | TANK-binding kinase 1 (TBK1) | Identify new pyrrolo[2,3-d]pyrimidine scaffolds as potent and selective TBK1 inhibitors. | Compound 7l | Exhibited strong enzymatic inhibitory activity against TBK1 with an IC50 value of 22.4 nM. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-1H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A common method involves reacting 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride (POCl₃) in dichloromethane under reflux for 6 hours. After filtration and solvent evaporation, the crude product is recrystallized from ethanol to yield pure crystals . Key optimizations include:
- Temperature control : Reflux ensures complete chlorination.
- Solvent choice : Ethanol allows slow evaporation for high-quality crystal growth.
- Yield improvements : Adjusting stoichiometric ratios of POCl₃ to substrate (e.g., 2:1 molar ratio) minimizes side reactions.
Q. How is the crystal structure of this compound characterized, and what structural insights are critical for its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the planar structure, with bond lengths and angles conforming to typical aromatic heterocycles. For example:
- Planarity : The pyrrole and pyrimidine rings are nearly coplanar (dihedral angle: 0.79°), facilitating π-π stacking in solid-state packing .
- Hydrogen bonding : N–H···N interactions form inversion dimers (distance: ~2.9 Å), while C–H···N interactions stabilize 2D networks .
Refinement via SHELXL (with Uiso(H) = 1.2Ueq(N,C)) ensures accurate modeling of hydrogen atoms .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets like EGFR or CDK2?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions. Key steps include:
- Active site preparation : Align the compound with co-crystallized kinase inhibitors (e.g., ATP-binding pockets).
- Parameterization : Use force fields (AMBER/CHARMM) to model halogen bonding between the chlorine substituent and kinase residues (e.g., Lys45 in CDK2) .
- Validation : Compare predicted IC₅₀ values with experimental kinase inhibition assays (e.g., fluorescence polarization) .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives across different cell lines?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Solutions include:
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify selective inhibition windows .
- Proteomic profiling : Use phospho-kinase arrays to detect off-target kinase engagement .
- Metabolic stability assays : Assess compound degradation in cell culture media (e.g., LC-MS/MS quantification) to correlate activity with bioavailability .
Q. How are structure-activity relationship (SAR) studies designed to enhance the potency of this compound as a CHK1 inhibitor?
- Methodological Answer : SAR strategies focus on substituent modifications:
- Position 5 : Introducing ethyl groups (e.g., 4-chloro-5-ethyl derivatives) increases hydrophobic interactions with CHK1’s allosteric pocket .
- Position 7 : Methyl substitution improves metabolic stability without steric clashes .
- In vitro validation : Use cell-cycle arrest assays (e.g., flow cytometry for G2/M checkpoint abrogation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
